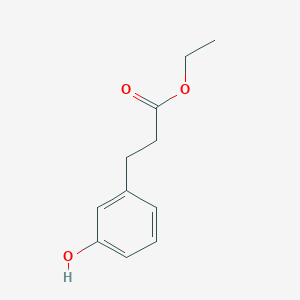

Ethyl 3-(3-hydroxyphenyl)propanoate

Description

BenchChem offers high-quality Ethyl 3-(3-hydroxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3-hydroxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECGNJSXCCKHDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569931 |

Source

|

| Record name | Ethyl 3-(3-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34708-60-6 |

Source

|

| Record name | Ethyl 3-(3-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 3-(3-hydroxyphenyl)propanoate from 3-(3-hydroxyphenyl)propanoic acid

A Technical Guide for Process Chemists & Researchers

Executive Summary

This technical guide details the synthesis of Ethyl 3-(3-hydroxyphenyl)propanoate (CAS: 10236-47-2) from 3-(3-hydroxyphenyl)propanoic acid (Dihydrocoumaric acid). This transformation is a cornerstone reaction in the production of pharmaceutical intermediates and high-value flavoring agents.

While the reaction—a Fischer Esterification—is classically simple, the presence of the phenolic hydroxyl group introduces specific constraints regarding oxidation sensitivity and workup pH control. This guide presents two validated methodologies: a Thermodynamic Method (Sulfuric Acid Catalysis) suitable for bulk cost-efficiency, and a Kinetic Method (Thionyl Chloride mediated) ideal for high-throughput, high-purity applications.

Target Product Profile:

-

IUPAC Name: Ethyl 3-(3-hydroxyphenyl)propanoate

-

Molecular Formula:

-

MW: 194.23 g/mol

-

Key Challenge: Equilibrium management and preservation of the phenolic moiety.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]

The synthesis relies on nucleophilic acyl substitution under acidic conditions. Unlike aliphatic carboxylic acids, the substrate contains a phenolic ring. The electron-donating nature of the hydroxyl group at the meta position slightly deactivates the carbonyl carbon relative to unsubstituted analogs, but not significantly enough to hinder the reaction.

Critical Mechanistic Insight:

The reaction is an equilibrium process (

Mechanistic Pathway (DOT Visualization)

Figure 1: Acid-catalyzed nucleophilic acyl substitution pathway.

Critical Process Parameters (CPPs)

Before initiating synthesis, the following parameters must be controlled to ensure reproducibility:

| Parameter | Specification | Rationale |

| Stoichiometry | Acid:Ethanol (1:10 to 1:[1]20) | Excess ethanol drives equilibrium to product. |

| Temperature | Reflux (78°C) | Required to overcome activation energy; kinetics are slow at RT. |

| Atmosphere | Nitrogen / Argon | Crucial: Phenols oxidize to quinones/colored impurities in air at high temps. |

| Workup pH | < 9.0 | Phenol pKa is ~10. Strong base washes (pH > 11) will extract product into the aqueous phase. |

Method A: Thermodynamic Approach (Sulfuric Acid)

Best for: Large scale, cost-sensitive batches where time is less critical.

Materials

-

3-(3-hydroxyphenyl)propanoic acid (1.0 eq)

-

Absolute Ethanol (20.0 eq) - Note: Use anhydrous to minimize initial water.

-

Sulfuric Acid (

), conc.[2] (0.1 eq) -

Sodium Bicarbonate (

), sat.[3] aq.

Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen.

-

Dissolution: Dissolve 3-(3-hydroxyphenyl)propanoic acid in Absolute Ethanol.

-

Catalysis: Add concentrated

dropwise. Caution: Exothermic. -

Reflux: Heat the mixture to reflux (approx. 80°C oil bath) for 6–8 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The acid spot (lower Rf) should disappear.

-

-

Concentration: Cool to room temperature. Remove approx. 80% of ethanol under reduced pressure (Rotavap).

-

Quench & Workup:

-

Isolation: Separate layers. Wash organic layer with Brine. Dry over

.[3][4] Filter and concentrate.

Method B: Kinetic Approach (Thionyl Chloride)

Best for: High purity, rapid synthesis, and moisture-sensitive environments.

This method generates anhydrous HCl in situ and consumes water produced during esterification, driving the reaction to completion irreversibly.

Materials

-

3-(3-hydroxyphenyl)propanoic acid (1.0 eq)

-

Absolute Ethanol (15.0 eq)

-

Thionyl Chloride (

) (1.2 eq)

Protocol

-

Chilling: Place absolute ethanol in a round-bottom flask under Nitrogen and cool to 0°C (Ice bath).

-

Activation: Add

dropwise over 20 minutes. -

Addition: Add 3-(3-hydroxyphenyl)propanoic acid in one portion.

-

Reaction: Remove ice bath. Stir at Room Temperature for 1 hour, then warm to mild reflux (60°C) for 2 hours.

-

Workup:

-

Concentrate directly to remove excess EtOH and volatile byproducts (

, HCl). -

Dissolve residue in EtOAc.[1]

-

Wash with saturated

(2x) and Brine (1x). -

Dry (

) and concentrate.

-

Purification & Validation Workflow

The phenolic moiety presents a unique challenge during workup: Solubility Partitioning .

Workup Decision Tree (DOT Visualization)

Figure 2: Purification logic ensuring retention of the phenolic ester.

Characterization Data (Expected)

-

Appearance: Clear, colorless to pale yellow oil (solidifies upon prolonged standing/chilling).

-

1H NMR (400 MHz, CDCl3):

-

7.15 (t, 1H, Ar-H), 6.75 (m, 3H, Ar-H), 4.15 (q, 2H,

-

7.15 (t, 1H, Ar-H), 6.75 (m, 3H, Ar-H), 4.15 (q, 2H,

-

IR Spectrum: ~1730

(Ester C=O), ~3400

Safety & Industrial Scalability[1]

-

Thionyl Chloride: Highly corrosive and releases toxic gases (

, -

Phenol Handling: The starting material and product are phenols. Avoid skin contact (chemical burns).

-

Scale-up Note: For multi-kilogram batches, Method A (Sulfuric Acid) is preferred due to the difficulty of managing gas evolution from

at scale. Use a Dean-Stark trap with Toluene/Ethanol azeotrope to drive the reaction without massive ethanol excess.

References

-

PubChem. (n.d.). 3-(3-Hydroxyphenyl)propanoate | C9H9O3. National Library of Medicine. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Chemguide. (n.d.). The Mechanism for the Esterification Reaction. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Esterification - Synthesis of Esters. Retrieved from [Link]

Sources

- 1. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]

- 2. ethanol + propanoic acid ester reaction | Filo [askfilo.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

Technical Monograph: Spectroscopic Characterization & Structural Elucidation of Ethyl 3-(3-hydroxyphenyl)propanoate

Content Type: Technical Reference Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Subject: CAS 34708-60-6 | Formula: C₁₁H₁₄O₃ | MW: 194.23

Introduction & Pharmacophore Significance[1][2]

Ethyl 3-(3-hydroxyphenyl)propanoate (often referred to as ethyl dihydro-m-coumarate) represents a critical structural scaffold in medicinal chemistry. As a reduced derivative of coumaric acid esters, it serves as a versatile intermediate in the synthesis of flavonoids, antioxidant polymers, and specific tyrosine kinase inhibitors.[1]

From a spectroscopic standpoint, this molecule offers a textbook case study in "substituent interference."[1] The meta-hydroxyl group on the phenyl ring breaks magnetic equivalence in the aromatic region, creating a complex splitting pattern that requires careful deconvolution from the aliphatic propanoate chain signals.[1]

This guide provides a rigorous, self-validating framework for the identification and purity assessment of this compound, synthesizing experimental protocols with predictive spectral logic.

Structural Analysis Strategy

To ensure absolute structural confirmation, a multi-modal approach is required. We do not rely on a single technique; rather, we use the "Triangulation of Evidence" method:

-

Mass Spectrometry (MS): Establishes the molecular weight and the stability of the ester linkage.[1]

-

Infrared Spectroscopy (IR): Validates the functional group integrity (Phenol vs. Ester).[1]

-

Nuclear Magnetic Resonance (NMR): Maps the carbon-hydrogen connectivity and spatial arrangement.

Workflow Visualization

Figure 1: Analytical workflow for structural confirmation. Each step acts as a gatekeeper for the next.[1]

Mass Spectrometry (MS) Data & Fragmentation[2][3][4]

The mass spectrum of ethyl 3-(3-hydroxyphenyl)propanoate is dominated by the stability of the aromatic ring and the lability of the ester bond.

Method: Electron Ionization (EI), 70 eV.[1]

| m/z (Ion) | Relative Abundance | Assignment / Fragment Structure | Mechanistic Insight |

| 194 | 25-30% | [M]⁺ (Molecular Ion) | Confirms MW. Stable due to aromaticity. |

| 149 | 100% (Base Peak) | [M - OEt]⁺ | Acylium ion formation. Cleavage of ethoxy group.[2] |

| 148 | 40-50% | [M - EtOH]⁺ | McLafferty-like rearrangement or neutral loss of ethanol. |

| 107 | 60-75% | [C₇H₇O]⁺ | Hydroxytropylium ion. Benzylic cleavage. |

| 77 | 20% | [C₆H₅]⁺ | Phenyl cation (typical aromatic signature).[1] |

Fragmentation Logic Pathway[2]

Figure 2: Primary fragmentation pathways under Electron Ionization (EI).

Infrared Spectroscopy (IR)[2][6]

IR is the primary "Go/No-Go" test for synthesis completion. The disappearance of the acid O-H stretch (very broad, 2500-3300 cm⁻¹) and appearance of the ester C=O stretch confirms esterification.[1]

Sample Preparation: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

-

3350 - 3450 cm⁻¹ (Broad, Medium): Phenolic O-H stretch.[1] Crucial: This band distinguishes the product from non-hydroxylated analogs (e.g., ethyl hydrocinnamate).[1]

-

2980, 2930 cm⁻¹ (Sharp): Aliphatic C-H stretching (Propyl chain + Ethyl group).[1]

-

1730 - 1735 cm⁻¹ (Strong): Ester C=O stretch. (Higher frequency than the precursor acid carbonyl).[1]

-

1595, 1450 cm⁻¹: Aromatic C=C ring skeletal vibrations.[1]

-

1150 - 1200 cm⁻¹: C-O-C asymmetric stretch (Ester linkage).

Nuclear Magnetic Resonance (NMR)[2][7][8]

This is the definitive tool for isomer identification (distinguishing 3-hydroxy from 2-hydroxy or 4-hydroxy).

¹H NMR (400 MHz, CDCl₃)

Solvent Note: CDCl₃ is standard, but if the phenolic proton is not visible due to exchange, run in DMSO-d₆.[1] The data below assumes CDCl₃.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (J Hz) | Structural Logic |

| 7.15 | Triplet (t) | 1H | Ar-H (C5) | J = 7.8 | Meta-coupling creates the triplet appearance. |

| 6.78 | Doublet (d) | 1H | Ar-H (C6) | J = 7.8 | Ortho to C5, Meta to OH.[1] |

| 6.70 | Singlet/Narrow m | 1H | Ar-H (C2) | - | Isolated between alkyl and OH groups. |

| 6.68 | Doublet (dd) | 1H | Ar-H (C4) | J = 8.0, 2.0 | Ortho to C5, Ortho to OH.[1] |

| 5.5 - 6.0 | Broad Singlet | 1H | Ar-OH | - | Exchangeable. Chemical shift varies with concentration.[3] |

| 4.13 | Quartet (q) | 2H | -O-CH₂ -CH₃ | J = 7.1 | Characteristic ethyl ester deshielding. |

| 2.89 | Triplet (t) | 2H | Ar-CH₂ -CH₂ | J = 7.6 | Benzylic position (deshielded by ring). |

| 2.60 | Triplet (t) | 2H | CH₂-CH₂ -CO | J = 7.6 | Alpha to carbonyl. |

| 1.24 | Triplet (t) | 3H | -O-CH₂-CH₃ | J = 7.1 | Terminal methyl of ethyl group. |

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ ppm) | Carbon Type | Assignment |

| 173.2 | Quaternary (C=O) | Carbonyl ester. |

| 155.8 | Quaternary (C-OH) | Phenolic carbon (highly deshielded). |

| 142.5 | Quaternary (C-R) | Aromatic C3 (attached to propyl chain).[1] |

| 129.6 | Methine (CH) | Aromatic C5.[1] |

| 120.5 | Methine (CH) | Aromatic C6.[1] |

| 115.4 | Methine (CH) | Aromatic C2.[1] |

| 113.1 | Methine (CH) | Aromatic C4.[1] |

| 60.5 | Methylene (CH₂) | -O-C H₂-CH₃ (Ester oxygen linkage). |

| 35.9 | Methylene (CH₂) | -C H₂-C=O (Alpha carbon).[1][4][3] |

| 30.8 | Methylene (CH₂) | Ar-C H₂- (Benzylic carbon). |

| 14.2 | Methyl (CH₃) | Terminal ethyl carbon.[1] |

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without line broadening:

-

Mass: Weigh 10-15 mg of the ethyl ester.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Filtration: If the sample appears cloudy (salt residue), filter through a small plug of glass wool into the NMR tube.[1]

-

Acquisition:

-

Set relaxation delay (d1) to ≥ 1.0 second to ensure accurate integration of the aromatic protons.

-

For ¹³C, acquire at least 256 scans to resolve the quaternary carbons (C-OH and C=O).[1]

-

Protocol B: Fischer Esterification (Synthesis Context)

If generating the standard in-house:

-

Reactants: Dissolve 3-(3-hydroxyphenyl)propanoic acid (1.0 eq) in absolute Ethanol (excess, solvent).

-

Catalyst: Add H₂SO₄ (catalytic, 0.1 eq).

-

Reflux: Heat at 78°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Evaporate EtOH. Redissolve in EtOAc. Wash with NaHCO₃ (remove unreacted acid) and Brine.[1] Dry over MgSO₄.

-

Yield: Expect >90% as a clear oil or low-melting solid.

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, watch for these specific impurities:

-

3-(3-hydroxyphenyl)propanoic acid:

-

Detection: IR broad stretch >3000 cm⁻¹ merges with OH.[1] ¹H NMR shows loss of ethyl quartet/triplet.

-

Cause: Incomplete esterification or hydrolysis.

-

-

Diethyl ether / Ethanol:

-

Detection: ¹H NMR peaks at 3.48/1.21 ppm (Ether) or 3.72/1.72 ppm (Ethanol).[1]

-

Cause: Insufficient drying during workup.

-

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 3-(3-Hydroxyphenyl)propanoic acid (Acid Precursor Data). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

-

PubChem. Ethyl 3-(3-hydroxyphenyl)propanoate (Compound Summary). National Library of Medicine. CID 12263583.[5] Available at: [Link][1][5]

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 4463 (Ethyl 3-phenylpropionate - Analogous Backbone). National Institute of Advanced Industrial Science and Technology (AIST).[1] Available at: [Link][1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Evaluation of Ethyl 3-(3-hydroxyphenyl)propanoate

[1]

Executive Summary & Chemical Identity

Ethyl 3-(3-hydroxyphenyl)propanoate (CAS: 34708-60-6) is the ethyl ester derivative of 3-(3-hydroxyphenyl)propionic acid (3-HPPA), a bioactive flavonoid metabolite formed by human gut microbiota. While 3-HPPA is recognized for its potent vasodilatory and anti-inflammatory properties, its hydrophilic nature limits passive membrane permeability.

This guide outlines the technical framework for evaluating the Ethyl Ester variant as a lipophilic prodrug. The core hypothesis driving this evaluation is that the ethyl moiety enhances cellular uptake, after which intracellular esterases hydrolyze the compound to release the active 3-HPPA pharmacophore.

Chemical Profile

| Property | Specification |

| IUPAC Name | Ethyl 3-(3-hydroxyphenyl)propanoate |

| CAS Number | 34708-60-6 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Solubility | Soluble in Ethanol, DMSO (>20 mg/mL); Poorly soluble in water |

| Role | Synthetic intermediate, Flavoring agent, Prodrug candidate |

Mechanism of Action & Rationale

The evaluation of this compound rests on a "Pro-Drug Activation" logic. Unlike direct treatment with the acid, the ethyl ester must undergo intracellular hydrolysis to exert biological effects.

Key Mechanistic Pathway:

-

Passive Diffusion: The ethyl ester crosses the plasma membrane more efficiently than the acid due to higher lipophilicity.

-

Enzymatic Hydrolysis: Carboxylesterases (CES1/CES2) cleave the ester bond.

-

Effector Release: 3-HPPA is released to target eNOS (endothelial nitric oxide synthase) or NF-κB pathways.

Caption: Proposed intracellular activation pathway of Ethyl 3-(3-hydroxyphenyl)propanoate.

Experimental Protocols

Phase I: Metabolic Stability & Hydrolysis Assay

Before efficacy testing, you must quantify the rate of conversion from ester to acid. If the compound is stable in media but hydrolyzes in cytosol, the prodrug hypothesis is valid.

Objective: Determine half-life (

Protocol:

-

Preparation: Prepare a 10 mM stock of Ethyl 3-(3-hydroxyphenyl)propanoate in DMSO.

-

Incubation Systems:

-

System A (Control): PBS (pH 7.4).

-

System B (Plasma): Human or Rat Plasma.

-

System C (Cytosol): S9 liver fraction or HUVEC cell lysate.

-

-

Reaction: Spike systems to a final concentration of 10 µM. Incubate at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60, and 120 min. Quench with ice-cold acetonitrile (containing internal standard).

-

Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via HPLC-UV (280 nm) or LC-MS/MS.

-

Monitor: Disappearance of Ester (RT ~15 min) and appearance of Acid (RT ~8 min).

-

Phase II: In Vitro Bioactivity (Endothelial Model)

The primary therapeutic interest for 3-HPPA derivatives is cardiovascular health (vasodilation).

Model: Human Umbilical Vein Endothelial Cells (HUVECs).

A. Cytotoxicity Profiling (Safety Window)

Rationale: Esters can be more cytotoxic than acids due to membrane disruption.

-

Seed HUVECs in 96-well plates (

cells/well). -

Treat with concentration gradient (1–100 µM) for 24h.

-

Assay using CCK-8 or MTT reagents.

-

Acceptance Criteria: Viability > 90% relative to DMSO control.

B. Nitric Oxide (NO) Production Assay

Rationale: 3-HPPA stimulates NO release; the ester should mimic this after hydrolysis.

-

Seeding: Seed HUVECs in black 96-well plates.

-

Probe Loading: Load cells with DAF-FM Diacetate (5 µM) for 30 min. Wash with HBSS.

-

Treatment: Add Ethyl 3-(3-hydroxyphenyl)propanoate (10, 25, 50 µM). Include 3-HPPA (acid) as a positive control.

-

Measurement: Measure fluorescence (Ex/Em 495/515 nm) at 1h, 4h, and 12h.

-

Interpretation: If the ester shows delayed but sustained NO peak compared to the acid, it suggests a "slow-release" prodrug mechanism.

Phase III: Anti-Inflammatory Assay (Adhesion Molecule Expression)

Rationale: 3-HPPA inhibits TNF-α induced expression of E-selectin/ICAM-1.

-

Induction: Pre-treat HUVECs with the Ethyl Ester (10–50 µM) for 2 hours.

-

Stimulation: Add TNF-α (10 ng/mL) and incubate for 6 hours.

-

Quantification: Perform ELISA or Flow Cytometry for ICAM-1 and VCAM-1 .

-

Control: Compare inhibition efficiency against equimolar 3-HPPA.

Data Visualization & Workflow

The following workflow ensures data integrity by incorporating stability checks before bioactivity claims.

Caption: Experimental workflow for validating Ethyl 3-(3-hydroxyphenyl)propanoate bioactivity.

Expected Results & Troubleshooting

| Assay | Expected Outcome (Ester vs. Acid) | Troubleshooting / Notes |

| Media Stability | High stability (>90% remaining after 24h). | If rapid hydrolysis occurs in media, the compound acts as the acid, not a prodrug. Use serum-free media if serum esterases interfere. |

| Intracellular Uptake | Ester shows higher initial accumulation than Acid. | Use LC-MS to quantify intracellular concentration if fluorescence data is ambiguous. |

| NO Production | Ester: Slower onset, sustained peak. Acid: Rapid onset, rapid decline. | Ensure DAF-FM loading is consistent. Use L-NAME (NOS inhibitor) as negative control. |

| Cytotoxicity | Ester may be more toxic at >100 µM. | Determine IC50 precisely. Esters can disrupt membranes at high concentrations. |

References

-

Najmanová, I. et al. (2016). The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research.[1]

-

Farrell, T.L. et al. (2011). Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells and rat intestinal tissue. Molecular Nutrition & Food Research.[1]

-

Gong, L. et al. (2022). 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression. Fitoterapia.

-

SynQuest Laboratories. (2024). Ethyl 3-(3-hydroxyphenyl)propanoate Product Specifications (CAS 34708-60-6).[2][3]

-

PubChem. (2024). Compound Summary: Ethyl 3-(2-hydroxyphenyl)propanoate (Isomer Comparison). National Library of Medicine.

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of Ethyl 3-(3-hydroxyphenyl)propanoate

Introduction: The Analytical Imperative for Ethyl 3-(3-hydroxyphenyl)propanoate

Ethyl 3-(3-hydroxyphenyl)propanoate and its related phenolic acid derivatives are recognized for their roles as key building blocks in the synthesis of various pharmaceutical agents and are also identified as human xenobiotic metabolites.[1] The precise and accurate quantification of this compound is paramount for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, and conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[2][3][4] This document provides an in-depth protocol for a reversed-phase HPLC (RP-HPLC) method, a common and effective technique for the separation of moderately polar compounds like Ethyl 3-(3-hydroxyphenyl)propanoate.[5][6]

Physicochemical Properties of Ethyl 3-(3-hydroxyphenyl)propanoate

A thorough understanding of the analyte's physicochemical properties is the foundation of a robust HPLC method.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [7] |

| Molecular Weight | 194.23 g/mol | [7] |

| Boiling Point | 309.7 ± 17.0 °C (Predicted) | [7] |

| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 9.94 ± 0.10 (Predicted) | [7] |

| Solubility | Soluble in ethanol, practically insoluble in water. | [8] |

The presence of a phenolic hydroxyl group (pKa ≈ 10) and an ester functional group dictates the compound's polarity and chromatographic behavior. The predicted pKa suggests that the phenolic hydroxyl group will be in its neutral, protonated state in an acidic mobile phase, which is ideal for good peak shape and retention on a reversed-phase column.

HPLC Method Development: A Rationale-Driven Approach

The selection of chromatographic conditions is a critical process guided by the physicochemical properties of the analyte and the desired analytical outcome.

Choice of Chromatographic Mode and Stationary Phase

Reversed-phase HPLC is the chosen mode of separation due to the moderate polarity of Ethyl 3-(3-hydroxyphenyl)propanoate. A C18 (octadecylsilyl) stationary phase is selected for its hydrophobicity, which provides adequate retention of the analyte through interactions with its phenyl ring and ethyl chain. The use of a core-shell column can offer faster and more efficient separations.[3][9]

Mobile Phase Selection and Optimization

The mobile phase consists of a mixture of an aqueous component and an organic modifier.

-

Aqueous Phase: Deionized water with a small amount of acid (e.g., 0.1% acetic acid or phosphoric acid) is used to suppress the ionization of the phenolic hydroxyl group, thereby ensuring a single, well-defined analyte peak.[3] Acidification of the mobile phase is a common practice in the analysis of phenolic compounds.[10]

-

Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for a wide range of organic molecules. The proportion of acetonitrile in the mobile phase is a critical parameter that controls the retention time of the analyte.[11]

A gradient elution may be employed for complex samples containing multiple components with varying polarities, while an isocratic elution is suitable for the quantification of a single compound or a simple mixture.[3][6]

Detection Wavelength

The presence of a phenyl ring in Ethyl 3-(3-hydroxyphenyl)propanoate results in UV absorbance. Based on the analysis of similar phenolic compounds, a detection wavelength in the range of 275-280 nm is expected to provide good sensitivity.[3] A diode-array detector (DAD) can be used to scan a range of wavelengths to determine the optimal absorbance maximum for the analyte.[4]

Detailed HPLC Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure the reliability of the analytical results.

Instrumentation and Materials

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a DAD or UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Ethyl 3-(3-hydroxyphenyl)propanoate reference standard.

-

HPLC grade acetonitrile, water, and acetic acid (or phosphoric acid).

-

Volumetric flasks, pipettes, and syringes.

-

0.45 µm syringe filters.

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Acetic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio similar to the initial chromatographic conditions (e.g., 50:50 v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 3-(3-hydroxyphenyl)propanoate reference standard and dissolve it in a 25 mL volumetric flask with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient | 0-10 min, 30-70% B10-12 min, 70-30% B12-15 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 278 nm |

| Injection Volume | 10 µL |

Experimental Workflow

Caption: HPLC analysis workflow from sample preparation to data validation.

System Suitability

Before commencing any sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately. These tests are based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <621>.[12][13][14][15][16]

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |

| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column in separating components. |

| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% (for ≥ 5 replicate injections) | Demonstrates the precision of the injection and the stability of the system. |

Method Validation

The developed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure its suitability for the intended purpose.[17][18][19][20][21]

Validation Parameters and Acceptance Criteria

| Parameter | Procedure | Acceptance Criteria |

| Specificity | Analyze blank, placebo (if applicable), and spiked samples. | No interfering peaks at the retention time of the analyte. |

| Linearity | Analyze a minimum of five concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The concentration range over which the method is linear, accurate, and precise. | As determined by linearity, accuracy, and precision studies. |

| Accuracy | Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%). | Recovery between 98.0% and 102.0%. |

| Precision | - Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration.- Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | RSD ≤ 2.0% for repeatability.RSD ≤ 3.0% for intermediate precision. |

| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1. | To be determined experimentally. |

| Limit of Quantification (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1. | To be determined experimentally. |

| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters remain within acceptable limits. |

Logical Flow of Method Validation

Caption: Logical progression of HPLC method validation parameters.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of Ethyl 3-(3-hydroxyphenyl)propanoate. By adhering to the principles of sound scientific methodology and rigorous validation, this protocol ensures the generation of high-quality, reproducible data suitable for research, quality control, and regulatory submissions. The provided rationale for each step in the method development and validation process empowers the user to adapt and troubleshoot the method as needed for their specific application.

References

-

HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. Available from: [Link]

-

Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples - AKJournals. Available from: [Link]

-

HPLC Methods for analysis of Ethylparaben - HELIX Chromatography. Available from: [Link]

-

Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in - AKJournals. Available from: [Link]

-

ethyl 3-hydroxyhexanoate, 2305-25-1 - The Good Scents Company. Available from: [Link]

-

Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem - NIH. Available from: [Link]

-

3-(3-Hydroxyphenyl)propanoate | C9H9O3- | CID 6931501 - PubChem - NIH. Available from: [Link]

-

Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Available from: [Link]

-

Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Available from: [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available from: [Link]

-

Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PubMed. Available from: [Link]

-

〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). Available from: [Link]

-

Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - MDPI. Available from: [Link]

-

Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium - ResearchGate. Available from: [Link]

-

Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

-

(PDF) Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - ResearchGate. Available from: [Link]

-

ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

-

<621> CHROMATOGRAPHY. Available from: [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

-

Separation of 2,4-D-ethyl ester on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]

-

Are You Sure You Understand USP <621>? | LCGC International. Available from: [Link]

-

Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]

-

Understanding the Latest Revisions to USP <621> | Agilent. Available from: [Link]

-

USP-NF 621 Chromatography | PDF - Scribd. Available from: [Link]

-

Ethyl 3-hydroxypropanoate | C5H10O3 | CID 12870589 - PubChem - NIH. Available from: [Link]

-

ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 - The Good Scents Company. Available from: [Link]

Sources

- 1. 3-(3-Hydroxyphenyl)propanoate | C9H9O3- | CID 6931501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 5. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 34708-60-6 CAS MSDS (3-(3-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. Separation of 2,4-D-ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. helixchrom.com [helixchrom.com]

- 12. usp.org [usp.org]

- 13. <621> CHROMATOGRAPHY [drugfuture.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. agilent.com [agilent.com]

- 16. scribd.com [scribd.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. database.ich.org [database.ich.org]

- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

Application Note: In Vitro Antioxidant Profiling of Ethyl 3-(3-hydroxyphenyl)propanoate

Introduction & Rationale

Ethyl 3-(3-hydroxyphenyl)propanoate (CAS: 3943-96-2), the ethyl ester of 3-(3-hydroxyphenyl)propanoic acid (Dihydro-m-coumaric acid), represents a class of lipophilic phenolic antioxidants. While its parent acid is a well-documented microbial metabolite of dietary flavonoids (e.g., quercetin) with vascular protective effects [1, 2], the ethyl ester modification significantly alters physicochemical properties, enhancing membrane permeability and solubility in lipid matrices.

This structural modification necessitates specific adaptations to standard aqueous antioxidant assays. The phenolic hydroxyl group at the meta position (C3) is the primary radical scavenging moiety. Unlike para-substituted phenols (e.g., p-coumaric acid), the meta position offers distinct resonance stabilization profiles for the resulting phenoxy radical.

This guide provides validated protocols for DPPH and ABTS assays, optimized for the lipophilic nature of this ester. These assays quantify the compound's capacity to neutralize Reactive Oxygen Species (ROS) via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

Chemical Structure & Mechanism

-

Active Moiety: Phenolic -OH (m-position).

-

Lipophilic Tail: Ethyl propanoate chain (increases LogP, requires organic co-solvents).

-

Mechanism:

Experimental Workflow Overview

The following diagram illustrates the integrated screening workflow, ensuring data integrity through parallel control testing.

Figure 1: Integrated workflow for lipophilic antioxidant screening. The parallel processing of DPPH and ABTS allows for differentiation between radical scavenging mechanisms.

Critical Considerations for Lipophilic Esters

-

Solubility Mismatch: Ethyl 3-(3-hydroxyphenyl)propanoate is sparingly soluble in water. Standard aqueous buffers will cause precipitation, leading to false negatives (turbidity masking absorbance).

-

Solution: Dissolve stock in 100% Ethanol or DMSO . Ensure the final in-well organic solvent concentration does not exceed 5% (for ABTS) or use pure alcoholic systems (for DPPH).

-

-

Stability: Phenolic esters can hydrolyze in high pH buffers. Maintain assay pH near neutral (pH 7.4) or acidic (unbuffered alcohols) to prevent hydrolysis into the free acid during the assay.

-

Interference: The ethyl ester moiety does not absorb at 517 nm or 734 nm, but turbidity does. Always include a Sample Blank (Sample + Solvent without Radical).

Protocol 1: DPPH Radical Scavenging Assay

Mechanism: Primarily Hydrogen Atom Transfer (HAT). The purple DPPH radical is reduced to yellow hydrazine.

Reagents

-

DPPH Stock (0.1 mM): Dissolve 3.94 mg of 1,1-Diphenyl-2-picrylhydrazyl (DPPH) in 100 mL of HPLC-grade Methanol. Prepare fresh daily and protect from light.

-

Sample Stock: 10 mM Ethyl 3-(3-hydroxyphenyl)propanoate in Methanol.

-

Positive Control: Trolox (10 mM in Methanol).

Step-by-Step Procedure

-

Preparation: Prepare a dilution series of the test compound in Methanol (e.g., 10, 50, 100, 250, 500 µM).

-

Plating: In a 96-well clear plate:

-

Test Wells: Add 20 µL of Test Compound dilution.

-

Control Wells (Max Radical): Add 20 µL of pure Methanol.

-

Blank Wells: Add 20 µL of Test Compound + 180 µL Methanol (to correct for intrinsic color).

-

-

Reaction: Add 180 µL of DPPH Stock Solution to Test and Control wells.

-

Incubation: Seal plate and incubate for 30 minutes in the dark at Room Temperature (25°C).

-

Measurement: Read Absorbance at 517 nm using a microplate reader.

Validation Criteria

-

Control Absorbance: The "Control Wells" (DPPH + Methanol) must have an absorbance between 0.8 and 1.2. If <0.8, the DPPH has degraded.

-

Linearity: The Trolox standard curve must have an

.

Protocol 2: ABTS Radical Cation Decolorization Assay

Mechanism: Single Electron Transfer (SET) and HAT. Suitable for both lipophilic and hydrophilic compounds.

Reagents

-

ABTS Stock (7 mM): Dissolve 19.2 mg ABTS in 5 mL distilled water.

-

Oxidant (2.45 mM Potassium Persulfate): Dissolve 3.3 mg

in 5 mL water. -

ABTS•+ Working Solution: Mix 7 mM ABTS and 2.45 mM Potassium Persulfate in a 1:1 ratio. Incubate in the dark for 12-16 hours to generate the radical cation.

-

Dilution Step: Prior to use, dilute the radical solution with Ethanol (not water, to ensure ester solubility) until Absorbance at 734 nm is 0.70 ± 0.02 .

-

Step-by-Step Procedure

-

Preparation: Prepare dilution series of Ethyl 3-(3-hydroxyphenyl)propanoate in Ethanol.

-

Plating:

-

Test Wells: Add 10 µL of Test Compound.

-

Control Wells: Add 10 µL of pure Ethanol.

-

-

Reaction: Add 190 µL of the Ethanol-diluted ABTS•+ solution .

-

Incubation: Incubate for 6 minutes exactly at Room Temperature. (ABTS reaction is faster than DPPH).

-

Measurement: Read Absorbance at 734 nm .

Data Analysis & Interpretation

Calculation of Scavenging Activity

For both assays, calculate the % Inhibition:

- : Absorbance of the radical + solvent.

- : Absorbance of the radical + test compound (corrected for blank if necessary).

Determining IC50

Plot % Inhibition (y-axis) vs. Concentration (x-axis) . Use a non-linear regression (Sigmoidal Dose-Response, Variable Slope) to determine the

| Parameter | Ethyl 3-(3-hydroxyphenyl)propanoate | Trolox (Standard) | Interpretation |

| IC50 (DPPH) | Experimental (Exp. range: 50-200 µM) | ~15-30 µM | Higher IC50 indicates lower potency than Trolox. |

| TEAC Value | Calculated | 1.0 | Trolox Equivalent Antioxidant Capacity. |

Note on Structure-Activity Relationship: The meta-hydroxyl group generally exhibits lower radical scavenging potential compared to ortho-dihydroxyl (catechol) or para-hydroxyl systems due to less effective resonance stabilization of the radical intermediate [3]. However, the ethyl ester form allows this antioxidant to function in lipid bilayers where hydrophilic standards (like Ascorbic Acid) cannot penetrate [4].

References

-

Najmanová, I., et al. (2016).[1] "Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats."[1] Molecular Nutrition & Food Research, 60(5), 981-991.[1] Link

-

Li, R., et al. (2022).[2] "3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression."[3] Fitoterapia, 156, 105071.[3] Link

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). "Use of a free radical method to evaluate antioxidant activity."[4][5] LWT - Food Science and Technology, 28(1), 25-30. Link

-

Re, R., et al. (1999). "Antioxidant activity applying an improved ABTS radical cation decolorization assay." Free Radical Biology and Medicine, 26(9-10), 1231-1237. Link

Sources

- 1. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Measuring anti-inflammatory activity of Ethyl 3-(3-hydroxyphenyl)propanoate in vitro

Application Note: In Vitro Evaluation of the Anti-Inflammatory Potency of Ethyl 3-(3-hydroxyphenyl)propanoate

Executive Summary & Scientific Rationale

This application note details the protocol for assessing the anti-inflammatory efficacy of Ethyl 3-(3-hydroxyphenyl)propanoate , a lipophilic ester derivative of the bioactive microbial metabolite 3-(3-hydroxyphenyl)propanoic acid (dihydro-m-coumaric acid).

While the parent acid is a well-documented antioxidant and anti-inflammatory agent produced by gut microbiota metabolism of dietary polyphenols (e.g., quercetin), its cellular uptake can be rate-limiting in in vitro assays. The ethyl ester modification enhances lipophilicity, facilitating passive diffusion across the macrophage cell membrane. Once intracellular, the molecule acts to suppress the hyper-inflammatory response triggered by pathogen-associated molecular patterns (PAMPs).

Mechanism of Action Strategy: The experimental design targets the LPS-induced inflammatory cascade in RAW 264.7 murine macrophages. Lipopolysaccharide (LPS) activates Toll-like Receptor 4 (TLR4), triggering downstream signaling via NF-κB and MAPK pathways. This results in the transcriptional upregulation of pro-inflammatory mediators: Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, and IL-6.

Key Objectives:

-

Cytotoxicity Profiling: Establish the non-toxic therapeutic window.

-

Phenotypic Screening: Quantify inhibition of NO release (primary endpoint).

-

Molecular Validation: Measure suppression of cytokines (TNF-α, IL-6) and key enzymes (iNOS, COX-2).

Signal Transduction & Intervention Logic

The following diagram maps the inflammatory signaling pathway and identifies the specific nodes where Ethyl 3-(3-hydroxyphenyl)propanoate exerts its inhibitory effects.

Caption: Figure 1: TLR4 signaling cascade in macrophages. The compound intervenes by suppressing NF-κB/MAPK phosphorylation, thereby reducing downstream inflammatory mediators.

Experimental Workflow & Timeline

Efficiency and reproducibility rely on a strict timeline. The "Co-treatment" or "Pre-treatment" models are standard; we recommend Pre-treatment to maximize the detection of preventative anti-inflammatory activity.

Caption: Figure 2: Experimental timeline. Pre-treatment for 1 hour allows the compound to prime intracellular signaling machinery before the LPS insult.

Detailed Protocols

Protocol Module A: Cell Viability Screening (The Safety Gate)

Objective: To ensure that any reduction in inflammatory markers is due to specific pathway inhibition, not cell death.

-

Seeding: Plate RAW 264.7 cells in 96-well plates at

cells/well. Incubate for 24h at 37°C, 5% CO₂. -

Treatment: Aspirate media. Add fresh DMEM containing the compound at serially diluted concentrations (e.g., 5, 10, 25, 50, 100 µM). Include a Vehicle Control (0.1% DMSO max) and a Positive Control (Triton X-100).

-

Incubation: Incubate for 24 hours.

-

Assay: Add 10 µL of CCK-8 reagent (or MTT) to each well. Incubate for 2–4 hours.

-

Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

-

Criterion: Only concentrations yielding >90% viability relative to control should be advanced to anti-inflammatory assays.

Protocol Module B: Nitric Oxide (NO) Inhibition Assay (Primary Screen)

Objective: Quantify the accumulation of nitrite (stable NO metabolite) in the culture supernatant.

-

Seeding: Plate cells in 96-well plates (

cells/well). -

Pre-treatment: Treat cells with non-toxic concentrations of Ethyl 3-(3-hydroxyphenyl)propanoate for 1 hour .

-

Control: Dexamethasone (1 µM) or Indomethacin (10 µM).

-

-

Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except the "Basal Control." Incubate for 18–24 hours .

-

Griess Reaction:

-

Transfer 100 µL of culture supernatant to a new plate.

-

Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).

-

-

Readout: Incubate 10 mins at RT in dark. Measure absorbance at 540 nm .

-

Calculation: Calculate NO concentration using a Sodium Nitrite (

) standard curve.

Protocol Module C: Cytokine Quantification (ELISA)

Objective: Confirm suppression of specific pro-inflammatory cytokines.[1][2]

-

Sample Collection: Use the supernatants from Module B.

-

Assay: Utilize commercial sandwich ELISA kits for Mouse TNF-α and IL-6.

-

Dilution: Supernatants from LPS-stimulated cells often require 1:10 to 1:50 dilution to fit within the standard curve linear range.

-

Analysis: Plot concentration vs. Compound Dose. Calculate IC50.

Protocol Module D: Western Blotting (Mechanistic Insight)

Objective: Verify if the compound inhibits the expression of iNOS/COX-2 or the phosphorylation of NF-κB/MAPK.

-

Lysis: Wash cells (treated as in Module B) with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors.

-

Quantification: Normalize protein concentration (BCA Assay) to 20–30 µg per lane.

-

Separation: SDS-PAGE (10% gel). Transfer to PVDF membrane.

-

Antibodies:

-

Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-p-NF-κB p65 (1:1000), Anti-β-actin (Loading Control).

-

-

Detection: ECL Chemiluminescence.

Data Presentation & Analysis Standards

Report your findings using the following structured format.

Table 1: Anticipated Data Structure for Reporting

| Group | Dose (µM) | Cell Viability (%) | NO Release (µM) | TNF-α (pg/mL) | Inhibition (%) |

| Control | 0 | 100 ± 2.1 | 2.5 ± 0.5 | 45 ± 10 | - |

| LPS Only | 0 | 98 ± 3.4 | 45.0 ± 2.1 | 1200 ± 50 | 0% |

| LPS + Compound | 10 | 97 ± 2.8 | 38.0 ± 1.9 | 950 ± 45 | ~15% |

| LPS + Compound | 25 | 96 ± 1.5 | 22.5 ± 1.2 | 600 ± 30 | ~50% |

| LPS + Compound | 50 | 95 ± 2.0 | 10.0 ± 0.8 | 250 ± 25 | ~78% |

| Dexamethasone | 1 | 94 ± 1.8 | 8.5 ± 0.6 | 180 ± 15 | ~81% |

Statistical Analysis:

-

Data must be expressed as Mean ± SEM (

independent experiments). -

Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the LPS-only control.

-

Significance threshold:

.

References

-

Najmanová, I., et al. (2016). "The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats."[3] Molecular Nutrition & Food Research.

-

Gong, J., et al. (2022). "3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression." Fitoterapia.

-

Wang, J., et al. (2013). "Anti-inflammatory and immunomodulatory effects of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid." ResearchGate.[4]

-

Yuan, G., et al. (2021). "Guidelines for anti-inflammatory assays in RAW264.7 cells." Food Safety and Health.

-

Pei, L., et al. (2020). "Polyphenols Extracted from Shanxi-Aged Vinegar Inhibit Inflammation in LPS-Induced RAW264.7 Macrophages via the Suppression of MAPK/NF-κB Pathway." Molecules.

Sources

- 1. A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Protocol: Purification of Ethyl 3-(3-hydroxyphenyl)propanoate via Flash Column Chromatography

Abstract & Scope

This technical guide details the purification of Ethyl 3-(3-hydroxyphenyl)propanoate (CAS: 34708-60-6), a key intermediate in the synthesis of dihydrocoumarin derivatives and pharmaceutical pharmacophores. While often synthesized via Fischer esterification or catalytic hydrogenation of ethyl 3-(3-hydroxyphenyl)acrylate, the resulting crude oil frequently contains unreacted phenolic acid, catalyst residues, and oxidation byproducts.

This protocol prioritizes scientific integrity by integrating a critical pre-chromatographic chemical workup to simplify the separation, followed by a self-validating flash chromatography method.

Compound Analysis & Impurity Profile

Before initiating purification, understanding the physicochemical properties of the target and likely impurities is essential for designing the separation logic.

| Property | Target: Ethyl 3-(3-hydroxyphenyl)propanoate | Impurity A: 3-(3-hydroxyphenyl)propanoic acid | Impurity B: Ethanol / Catalyst |

| Structure | Phenolic Ester | Phenolic Carboxylic Acid | Solvent / Mineral Acid |

| Polarity | Moderate (Lipophilic Ethyl + Polar Phenol) | High (Carboxylic Acid + Phenol) | High |

| pKa | ~9.9 (Phenol) | ~4.5 (Acid), ~9.9 (Phenol) | N/A |

| State | Viscous Oil / Low melting solid | Solid | Liquid |

| TLC Behavior | Mid-Rf (in Hex/EtOAc) | Baseline (Streaks without acid) | Solvent front / Invisible |

Expert Insight: The presence of the free carboxylic acid (Impurity A) is the primary challenge. It interacts strongly with silica, causing streaking that can contaminate the ester fractions. Do not rely solely on chromatography to remove the starting acid. A chemical base wash is far more efficient and preserves column resolution.

Pre-Purification Workup (Critical Step)

Rationale: Chemical separation based on pKa differences is superior to chromatographic separation for removing bulk starting material.

Workflow:

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

-

Acid Removal: Wash the organic phase twice with Saturated Sodium Bicarbonate (NaHCO₃) .

-

Drying: Wash with Brine, dry over anhydrous Na₂SO₄ , and concentrate in vacuo.

-

Result: The resulting oil is now primarily the target ester and non-polar byproducts, significantly simplifying the column run.

Analytical Method Development (TLC)

Objective: Determine the optimal mobile phase for Flash Chromatography. The target Rf (Retention factor) for the product should be 0.25 – 0.35 .

Protocol:

-

Plates: Silica Gel 60 F₂₅₄ on Aluminum backing.

-

Solvent Systems Tested:

-

100% Hexanes (Too non-polar, Rf ~ 0)

-

80:20 Hexanes:EtOAc (Likely optimal starting point)

-

50:50 Hexanes:EtOAc (Too polar, Rf > 0.6)

-

-

Visualization:

-

UV (254 nm): The benzene ring absorbs strongly.

-

Stain (p-Anisaldehyde): Excellent for phenols; product typically stains violet/red upon heating.

-

Recommendation: If the spot streaks (tails) due to the phenolic -OH interacting with silica silanols, add 0.1% Acetic Acid to the mobile phase.

Flash Chromatography Protocol

A. System Setup

-

Stationary Phase: Silica Gel 60 (40–63 µm particle size).

-

Column Size: 10–20g silica per 1g of crude load.

-

Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

B. Sample Loading

-

Method: Dry Loading is strongly recommended for this viscous oil to prevent band broadening.

-

Dissolve crude oil in minimal DCM/EtOAc.

-

Add silica gel (mass ratio 1:2 sample:silica).

-

Evaporate solvent on a rotary evaporator until a free-flowing powder remains.[3]

-

Load powder onto the top of the pre-packed column.

-

C. Elution Gradient

A linear gradient is preferred to elute non-polar impurities first, followed by the target.

| Time / CV (Column Volumes) | % Solvent B (Ethyl Acetate) | Action |

| 0 – 2 CV | 5% | Isocratic hold to elute very non-polar impurities. |

| 2 – 10 CV | 5% → 40% | Linear Gradient. Target usually elutes ~25-30%. |

| 10 – 12 CV | 40% → 100% | Flush column to remove polar oxidation byproducts. |

D. Fraction Collection & Analysis[4][5][6][7]

-

Collect fractions in test tubes (volume ~1/3 of column void volume).

-

Spot fractions on TLC plates.

-

Self-Validating Check: Do not pool fractions based solely on UV detection. Verify purity by TLC to ensure no co-eluting impurities are included in the final pool.

Process Visualization (Workflow)

Caption: Logical workflow for the isolation of phenolic esters, emphasizing chemical removal of acidic impurities prior to chromatography.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Streaking/Tailing on TLC | Phenolic -OH H-bonding with silica. | Add 0.1% Acetic Acid to the mobile phase to suppress ionization and H-bonding. |

| Target Co-elutes with Impurity | Column overloaded or gradient too steep. | Reduce loading (use more silica) or use a shallower gradient (e.g., 10% → 30% over 20 CV). |

| No Product Eluting | Product may have hydrolyzed or stuck. | Flush with 10% Methanol in EtOAc. If product is recovered, switch to a more polar mobile phase. |

| Cloudy Fractions | Silica breakthrough or salt precipitation. | Filter fractions through a 0.45µm syringe filter or a cotton plug before evaporation. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6931501, 3-(3-Hydroxyphenyl)propanoate. Retrieved October 26, 2023, from [Link]

-

Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved October 26, 2023, from [Link]

-

Organic Syntheses. (n.d.). General Procedures for Esterification. Retrieved from [Link]

Sources

Application Note: In Vivo Formulation Strategies for Ethyl 3-(3-hydroxyphenyl)propanoate (E3HP)

Abstract & Scientific Scope

Ethyl 3-(3-hydroxyphenyl)propanoate (E3HP) is a phenolic ester often utilized as a synthetic intermediate or a metabolic probe in studies involving flavonoid metabolism (specifically proanthocyanidin degradation) and cardiovascular physiology. As a lipophilic ester (LogP ~2.7) containing a phenolic hydroxyl group, E3HP presents a dual challenge: solubility in aqueous physiological buffers and chemical stability against oxidation and plasma esterase hydrolysis.

This guide provides validated protocols for formulating E3HP for parenteral (IV/IP) and oral (PO) administration in rodent models. It prioritizes vehicle systems that minimize excipient-induced toxicity while maximizing bioavailability.

Pre-Formulation Physicochemical Profiling

Before formulation, the compound's fundamental properties must dictate the vehicle choice.

| Property | Value (Approx.) | Implication for Formulation |

| Molecular Weight | 194.23 g/mol | Small molecule; rapid permeation likely. |

| LogP (Octanol/Water) | ~2.73 | Moderately lipophilic. Poor water solubility (<1 mg/mL); requires co-solvents or lipids. |

| pKa (Phenolic -OH) | ~9.9 | Non-ionized at physiological pH (7.4). Solubility will not improve significantly by pH adjustment unless pH > 10 (toxic). |

| Physical State | Clear Liquid / Low-melting Solid | Easy to handle but may require gentle warming (37°C) to dispense accurately. |

| Stability Risk | Ester Hydrolysis; Phenol Oxidation | Avoid basic vehicles (pH > 8). Protect from light. Prepare fresh to avoid hydrolysis to 3-(3-hydroxyphenyl)propionic acid. |

Vehicle Selection Strategy (Decision Tree)

The following logic flow ensures the selected vehicle aligns with the administration route and compound stability.

Figure 1: Decision tree for selecting the optimal vehicle based on route and concentration requirements.

Detailed Formulation Protocols

Protocol A: Parenteral Formulation (IV, IP, SC)

Target: High solubility for bolus injection. Vehicle Composition: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline. Max Concentration: ~5–10 mg/mL.

Materials:

-

E3HP (Purity >98%)

-

Dimethyl Sulfoxide (DMSO), anhydrous, sterile filtered.

-

Polyethylene Glycol 400 (PEG400).

-

Tween 80 (Polysorbate 80).

-

0.9% Saline (Sterile).

Step-by-Step Procedure:

-

Weighing: Accurately weigh the required amount of E3HP into a sterile glass vial.

-

Primary Solubilization: Add the calculated volume of DMSO (10% of total vol) . Vortex vigorously for 30–60 seconds until the compound is fully dissolved. Note: If the compound is a liquid, dispense by volume using density correction.

-

Co-solvent Addition: Add PEG400 (40% of total vol) . Vortex for 1 minute. The solution should be clear and slightly viscous.

-

Surfactant Addition: Add Tween 80 (5% of total vol) . Vortex gently to avoid excessive foaming.

-

Aqueous Dilution (Critical Step): Slowly add warm (37°C) Saline (45% of total vol) dropwise while vortexing.

-

Why Warm? Adding cold saline to a lipophilic mix can cause "shock precipitation."

-

Why Dropwise? Gradual polarity shift prevents local supersaturation and crashing out.

-

-

Filtration: Pass the final solution through a 0.22 µm PES or PTFE syringe filter for sterilization.

Protocol B: Oral Formulation (PO)

Target: Maximum absorption via lymphatic transport; protection from stomach acid. Vehicle Composition: 10% DMSO / 90% Corn Oil.[1] Max Concentration: ~20–50 mg/mL.

Materials:

Step-by-Step Procedure:

-

Solubilization: Dissolve E3HP completely in DMSO (10% of total vol) .

-

Lipid Phase: Add Corn Oil (90% of total vol) .

-

Homogenization: Vortex for 2 minutes or use a bath sonicator at 40°C for 5 minutes.

-

Observation: Ensure no phase separation occurs. The result should be a clear, yellow, homogenous oil.

-

-

Storage: Prepare fresh daily. Oils can oxidize, and the ester may transesterify if left for prolonged periods.

Quality Control & Stability Verification

Before administration, the formulation must be validated.[4]

| QC Parameter | Acceptance Criteria | Method |

| Visual Appearance | Clear, particle-free solution. No turbidity. | Visual inspection against black/white background. |

| pH Check (Aqueous) | 6.5 – 7.5 | pH strip (do not dip electrode directly if high DMSO). |

| Purity Check | >95% Intact Ester | HPLC-UV (detecting free acid formation). |

Scientific Integrity Check: The Hydrolysis Factor

Crucial Insight: Ethyl esters are substrates for plasma carboxylesterases.

-

In Formulation: E3HP is relatively stable in the vehicles described above ex vivo.

-

In Vivo: Upon entering systemic circulation, E3HP will rapidly hydrolyze to 3-(3-hydroxyphenyl)propionic acid .

-

Action Item: When analyzing PK samples (plasma), you must stabilize the plasma immediately with an esterase inhibitor (e.g., PMSF or NaF) if you intend to measure the parent ester. Otherwise, you will only detect the free acid metabolite.

Administration Guidelines (Rodents)

| Route | Species | Max Volume | Needle Size | Notes |

| Intravenous (IV) | Mouse (25g) | 5 mL/kg (125 µL) | 27-30G | Inject slowly (over 10-15s) to prevent hemolysis from DMSO/PEG. |

| Intraperitoneal (IP) | Mouse (25g) | 10 mL/kg (250 µL) | 25-27G | Rotate injection sites for chronic dosing. |

| Oral Gavage (PO) | Mouse (25g) | 10 mL/kg (250 µL) | 18-20G (Bulb) | Ensure oil is not aspirated; can cause lipid pneumonia. |

| Intravenous (IV) | Rat (250g) | 5 mL/kg (1.25 mL) | 25G | Tail vein or catheter. |

Workflow Visualization

Figure 2: Step-by-step preparation workflow for the parenteral co-solvent formulation.

References

- Li, P., & Tse, F. L. (2015). Formulation design and vehicle selection for the intravenous administration of poorly water-soluble compounds in early discovery. Journal of Pharmaceutical Sciences.

-

Gad, S. C., et al. (2006).[5] Nonclinical vehicle use in studies by multiple routes in multiple species.[4][5] International Journal of Toxicology. Retrieved from [Link]

-

PubChem. (2023). Ethyl 3-(3-hydroxyphenyl)propanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

-

FDA. (2017). Redbook 2000: General Guidelines for Animal Toxicity Studies. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(3-Hydroxyphenyl)propanoate | C9H9O3- | CID 6931501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gadconsulting.com [gadconsulting.com]

- 5. researchgate.net [researchgate.net]

Application Note: High-Fidelity NMR Sample Preparation for Ethyl 3-(3-hydroxyphenyl)propanoate

Executive Summary

This guide details the nuclear magnetic resonance (NMR) sample preparation workflow for Ethyl 3-(3-hydroxyphenyl)propanoate . This molecule presents specific analytical challenges due to its dual functionality: a lipophilic ethyl ester tail and a polar, exchangeable phenolic hydroxyl group at the meta position.

Successful characterization requires a preparation strategy that prevents ester hydrolysis while managing the hydrogen-bonding dynamics of the phenol group. This protocol prioritizes DMSO-d₆ for structural confirmation and CDCl₃ for routine purity checks, supported by a self-validating workflow to ensure data integrity.

Solvent Selection Strategy: The Critical Decision

The choice of deuterated solvent is the single most significant variable in analyzing this compound. The phenolic proton (-OH) is sensitive to solvent polarity, concentration, and water content.

Comparative Solvent Analysis

| Feature | Chloroform-d (CDCl₃) | Dimethyl Sulfoxide-d₆ (DMSO-d₆) |

| Primary Use | Routine purity checks; reaction monitoring. | Full structural elucidation; qNMR. |

| Phenol Signal | Broad/Drifting. Appears as a broad singlet (5.0–6.5 ppm). Chemical shift varies heavily with concentration.[1] | Sharp/Distinct. Appears as a sharp singlet (~9.3 ppm). H-bonding with solvent "locks" the proton. |

| Solubility | Excellent. | Excellent. |

| Water Peak | ~1.56 ppm (distinct from sample signals). | ~3.33 ppm (can overlap with methylene signals). |

| Viscosity | Low (High resolution, easy shimming). | High (Requires careful shimming). |

| Risk Factor | Acidic traces in CDCl₃ can catalyze ester hydrolysis or exchange the phenol proton. | Hygroscopic; absorbs atmospheric water rapidly. |

Decision Logic

Use the following decision tree to select your solvent system.

Figure 1: Solvent selection decision tree based on analytical requirements.

Sample Preparation Protocol

Objective: Prepare a 600 µL sample free of particulates with a concentration of ~10-20 mM for ¹H NMR.

Materials Required[2][3][4][5][6][7][8][9][10]

-

Compound: Ethyl 3-(3-hydroxyphenyl)propanoate (Viscous oil or low-melting solid).

-

Solvent: DMSO-d₆ (99.9% D) or CDCl₃ (99.8% D) with 0.03% v/v TMS.

-

Vial: 1.5 mL GC/HPLC glass vial (Secondary vessel).

-

Filtration: Glass Pasteur pipette + Cotton wool (Medical grade).

-

Tube: 5mm Precision NMR tube (e.g., Wilmad 507-PP or equivalent).

Step-by-Step Methodology

Step 1: Gravimetric Transfer (The Secondary Vial Method)

Do not weigh directly into the NMR tube. Static charge can cause the compound to cling to the upper walls, ruining shimming.

-

Tare a clean 1.5 mL glass vial.

-

Weigh 5–10 mg of the sample.

-

Why: 10 mg in 0.6 mL yields ~0.1 M, ideal for ¹H scans (16-32 scans).

-

-

Add 600 µL of the selected solvent to the vial.

Step 2: Dissolution and Homogenization

-

Cap the vial and vortex for 30 seconds.

-

Visual Check: Ensure no "schlieren" lines (density swirls) remain. The solution must be optically clear.

-

Caution: Do not use heat >40°C to assist dissolution. Higher temperatures may promote transesterification if trace impurities (water/acid) are present.

-

Step 3: Filtration (Crucial for Resolution)

Particulates disrupt magnetic field homogeneity (B₀), leading to broad lines.

-

Pack a small amount of clean cotton wool tightly into the neck of a glass Pasteur pipette.

-

Place the pipette tip into the bottom of the NMR tube.

-

Transfer the solution from the vial into the pipette. Use a rubber bulb to gently push the liquid through the cotton filter into the tube.

-

Volume Check: The liquid column height should be 4.5 cm to 5.0 cm .

-

Why: Heights <4 cm cause shimming errors (air-liquid interface enters the coil). Heights >5.5 cm waste solvent and dilute the sample.

-

Step 4: De-gassing (Optional but Recommended)

For high-resolution work, dissolved oxygen (paramagnetic) broadens signals.[2]

-

Bubble nitrogen or argon gas through the solution for 60 seconds using a fine capillary, OR

-

Sonicate the NMR tube for 1 minute (degas mode).

Figure 2: Linear workflow for contamination-free sample preparation.

Acquisition Parameters & QC

Instrument Setup

-

Temperature: 298 K (25°C).

-

Spin: Off (for high-field magnets >400 MHz to prevent sidebands).

-

Lock: Adjust gain until lock signal is stable at ~70-80%.

Pulse Sequence Configuration

For the specific detection of the ethyl ester and phenol moieties:

-

Relaxation Delay (d1): Set to 5 seconds (Standard) or 20 seconds (Quantitative).

-

Reasoning: The protons on the ethyl group (methyl/methylene) have relatively long T₁ relaxation times. Insufficient delay leads to integration errors where the ethyl signals appear smaller than the aromatic signals.

-

-

Spectral Width: -2 to 14 ppm (To capture the downfield phenol -OH in DMSO).

-

Scans (ns): 16 (Routine) to 64 (High S/N).

Self-Validating QC Checklist

Before accepting the data, verify these internal logic points:

-

Integration Ratio: Normalize the triplet at ~1.2 ppm (Ethyl -CH₃) to 3.00.

-

The quartet at ~4.1 ppm must integrate to 2.00 .

-

The aromatic region (6.7–7.2 ppm) must integrate to 4.00 .

-

The methylene linkers (2.6–2.9 ppm) must integrate to 4.00 (2 x 2H).

-

-

The "Water Test":

-

In CDCl₃ : Water appears at ~1.56 ppm. If this peak is large, the ester may hydrolyze over time.

-

In DMSO-d₆ : Water appears at ~3.33 ppm. If the water peak is broad, proton exchange with the phenol is occurring, potentially blurring the -OH signal.

-

Expected Chemical Shifts (Reference Data)

Use this table to confirm the identity of Ethyl 3-(3-hydroxyphenyl)propanoate.

| Moiety | Proton Type | Multiplicity | Approx.[3][4] Shift (CDCl₃) | Approx. Shift (DMSO-d₆) |

| Ethyl Ester | -O-CH₂-CH₃ | Triplet (t) | 1.23 ppm | 1.18 ppm |

| Ethyl Ester | -O-CH₂ -CH₃ | Quartet (q) | 4.12 ppm | 4.05 ppm |

| Linker | Ar-CH₂ - | Triplet (t) | 2.89 ppm | 2.80 ppm |

| Linker | -CH₂-CH₂ -CO | Triplet (t) | 2.60 ppm | 2.55 ppm |

| Aromatic | Ar-H (C2) | Singlet (s) | ~6.75 ppm | ~6.65 ppm |

| Aromatic | Ar-H (C4/C6) | Multiplet | 6.7 – 6.8 ppm | 6.6 – 6.7 ppm |

| Aromatic | Ar-H (C5) | Triplet (t) | ~7.15 ppm | ~7.10 ppm |

| Phenol | Ar-OH | Singlet (br/s) | 5.0 – 6.5 ppm (Variable) | ~9.30 ppm (Sharp) |

Note: Shifts are referenced to TMS at 0.00 ppm. Variations of ±0.05 ppm are normal depending on concentration.

References

-

Fulmer, G. R., et al. (2010).[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[3] [Link]

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

National Institute of Standards and Technology (NIST). (2023). Standard Reference Data for Proton NMR. [Link]

Sources

Technical Application Note: Ethyl 3-(3-hydroxyphenyl)propanoate in Medicinal Chemistry

[1]

Executive Summary

Ethyl 3-(3-hydroxyphenyl)propanoate (CAS 34708-60-6) acts as a high-value bifunctional scaffold in drug discovery.[1] Structurally, it presents a phenolic hydroxyl group and an ethyl ester linked by a flexible ethylene chain. This architecture serves two primary strategic functions:

-

Prodrug Capability: It functions as a lipophilic precursor to 3-(3-hydroxyphenyl)propionic acid (3-HPPA), a bioactive metabolite with validated antihypertensive and osteoprotective properties.[1]

-

Synthetic Divergence: It is a "privileged structure" precursor for 1-indanone scaffolds via intramolecular cyclization and a robust starting material for O-alkylated libraries targeting PPAR and GPCR pathways.[1]

This guide details the mechanistic rationale, biological applications, and validated synthetic protocols for maximizing the utility of this compound.

Chemical Profile & Strategic Value[1]

Physicochemical Specifications

| Property | Specification | Relevance |

| CAS Number | 34708-60-6 | Unique Identifier |

| Formula | C₁₁H₁₄O₃ | MW: 194.23 g/mol |

| Structure | Phenol + Propanoate Ester | Bifunctional handle |

| LogP (Predicted) | ~2.3 - 2.5 | Optimal for membrane permeability (Lipinski Rule of 5) |

| pKa (Phenol) | ~9.94 | Weakly acidic; allows selective deprotonation |

| Boiling Point | 309–340 °C | High thermal stability for elevated reaction temps |

Pharmacophore Mapping

The molecule offers three distinct regions for modification:

-

Region A (Phenol): Hydrogen bond donor/acceptor. Primary site for diversification via ether synthesis to tune potency and selectivity.[1]

-

Region B (Linker): A flexible ethylene bridge that can be rigidified via cyclization.

-

Region C (Ester): A masked carboxylic acid. Enhances cellular uptake compared to the free acid; hydrolyzed intracellularly by esterases.[1]

Biological Application: The Prodrug Strategy

Mechanism of Action

The free acid, 3-(3-hydroxyphenyl)propionic acid (3-HPPA) , is a potent flavonoid metabolite formed by gut microbiota.[1][2] It exhibits significant biological activity but suffers from poor passive diffusion due to its polarity (carboxylate anion at physiological pH).

The Ethyl Ester Solution: By masking the carboxylate as an ethyl ester, the compound's lipophilicity increases, facilitating passive transport across the intestinal epithelium and cell membranes. Once intracellular, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester, releasing the active 3-HPPA payload.

Therapeutic Targets of the Active Metabolite (3-HPPA)

-

Cardiovascular: Induces vasodilation via eNOS activation and NO synthesis, reducing arterial blood pressure [1].[3]

-

Osteoporosis: Suppresses osteoclast differentiation and promotes osteoblast activity, potentially via RANKL-independent pathways [2].[1]

-

Neuroprotection: Acts as an antioxidant, mitigating amyloid-β aggregation and oxidative stress [3].[1][2]

Figure 1: Metabolic activation pathway of Ethyl 3-(3-hydroxyphenyl)propanoate.

Synthetic Protocols

Protocol A: Chemoselective O-Alkylation (Library Generation)

Objective: To functionalize the phenol group while leaving the ester intact, creating diverse ether derivatives (e.g., PPAR agonists).